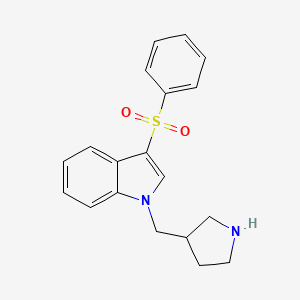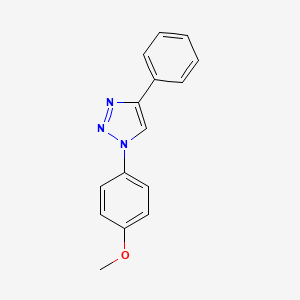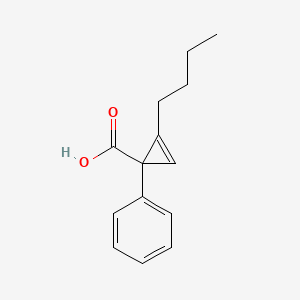
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylsulfonyl group and a pyrrolidinylmethyl group attached to the indole core, which imparts unique chemical and biological properties.
準備方法
The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the phenylsulfonyl group and the pyrrolidinylmethyl group. Common reagents and conditions used in these reactions include:
Indole Formation: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Pyrrolidinylmethyl Group Addition: The pyrrolidinylmethyl group can be added via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the indole core or the attached groups are substituted with other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: Has a different position of the pyrrolidinylmethyl group, which may influence its overall properties.
The uniqueness of 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
651335-16-9 |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-(pyrrolidin-3-ylmethyl)indole |
InChI |
InChI=1S/C19H20N2O2S/c22-24(23,16-6-2-1-3-7-16)19-14-21(13-15-10-11-20-12-15)18-9-5-4-8-17(18)19/h1-9,14-15,20H,10-13H2 |
InChIキー |
CQHUHTCIPNXODD-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)


![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)






